1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
Description
Properties
IUPAC Name |
1-[2-[benzyl(methyl)amino]ethyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O2/c1-25(14-16-5-3-2-4-6-16)12-11-23-21(28)24-18-13-20(27)26(15-18)19-9-7-17(22)8-10-19/h2-10,18H,11-15H2,1H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQITQOVHXOHNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
Molecular Deconstruction
The target compound decomposes into two key fragments:
- Fragment A : 2-(Benzyl(methyl)amino)ethylamine
- Fragment B : 1-(4-Fluorophenyl)-5-oxopyrrolidin-3-amine
Urea bridge formation between these fragments presents multiple strategic options, influenced by protecting group requirements and functional group compatibility.
Stability Considerations
The 5-oxopyrrolidinone ring in Fragment B demonstrates sensitivity to nucleophilic attack at the carbonyl position. This necessitates protection strategies during amine activation steps, with tert-butoxycarbonyl (Boc) groups proving effective in preventing lactam ring opening during cyanate reactions.
Fragment Synthesis and Optimization
Preparation of 2-(Benzyl(methyl)amino)ethylamine (Fragment A)
Reductive Amination Protocol
Ethylenediamine undergoes sequential alkylation:
- Benzylation using benzyl bromide (1.2 eq) in THF at 0-5°C (87% yield)
- Methylation with methyl iodide (1.1 eq) in presence of K₂CO₃ (2.5 eq) at 60°C (91% yield)
Critical Parameters
- Temperature control during benzylation prevents polysubstitution
- Anhydrous conditions essential for iodide reactivity
Alternative Pathway: Leuckart-Wallach Reaction
Benzylmethylketone reacts with ammonium formate in formic acid at 180°C, yielding 76% product after hydrolysis. While scalable, this method introduces formamide impurities requiring extensive purification.
Synthesis of 1-(4-Fluorophenyl)-5-oxopyrrolidin-3-amine (Fragment B)
γ-Lactam Formation via Cyclocondensation
4-Fluorophenylglycine methyl ester undergoes acid-catalyzed cyclization in toluene at 110°C (68% yield):
$$ \text{C}6\text{H}4\text{F-C}(=\text{O})-\text{CH}2-\text{CH}(\text{NH}2)-\text{CO}_2\text{Me} \xrightarrow{\text{H}^+} \text{Pyrrolidinone} $$
Hofmann Rearrangement Optimization
N-(4-Fluorophenyl)glutaramide treated with NaOCl/NaOH in H₂O/EtOAc at -5°C provides 82% yield of Fragment B after extraction.
Table 1: Comparative Analysis of Fragment B Syntheses
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Cyclocondensation | 68 | 95.2 | Moderate |
| Hofmann Rearrangement | 82 | 98.7 | High |
Urea Bridge Formation Strategies
Cyanate-Mediated Coupling (Route 1)
Adapting methodologies from patent CA2511970C:
- Fragment B (1.0 eq) treated with potassium cyanate (1.2 eq) in H₂O/i-PrOH (3:1)
- React with Fragment A (1.05 eq) at 70°C for 8 hr
- Isolate via pH-adjusted extraction (pH 8.5-9.0)
Advantages
- Aqueous conditions minimize side reactions
- No required amine protection
Limitations
- 14-18% symmetrical urea byproduct formation
- Requires precise stoichiometric control
Isocyanate Intermediate Method (Route 2)
Following WO2017036432A1 principles:
- Generate Fragment B isocyanate using triphosgene (0.35 eq) in CH₂Cl₂ at -20°C
- Couple with Fragment A (1.1 eq) in presence of Et₃N (2.5 eq)
- Purify via silica chromatography (EtOAc/hexane)
Optimized Conditions
- Reaction time: 4 hr at 0°C
- Isocyanate concentration: 0.5 M
Yield Enhancement
- 78% yield achieved through slow addition protocols
- Dimer content reduced to 0.9% via temperature staging
Reductive Alkylation Approach (Route 3)
- Preform 1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylurea
- React with 2-(benzyl(methyl)amino)acetaldehyde (1.2 eq)
- Reduce with NaBH₃CN (1.5 eq) in MeOH/HOAc
Challenges
- Aldehyde instability necessitates in situ generation
- Competing over-reduction observed in 23% trials
Analytical Characterization
Spectroscopic Profile
¹H NMR (400 MHz, DMSO-d₆)
- δ 7.42-7.38 (m, 2H, Ar-F)
- δ 6.85 (t, J=8.8 Hz, 2H, Ar-F)
- δ 5.21 (s, 1H, NH urea)
- δ 3.62 (q, J=6.4 Hz, 2H, CH₂N)
13C NMR
- 158.9 (C=O urea)
- 154.1 (d, J=245 Hz, C-F)
- 135.2 (quaternary C pyrrolidinone)
HRMS (ESI+)
Calculated for C₂₁H₂₄FN₄O₂ [M+H]⁺: 399.1932
Found: 399.1928
Industrial Scalability Assessment
Table 2: Production Route Comparison
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Yield (%) | 65 | 78 | 58 |
| Purity (HPLC) | 98.1 | 99.4 | 96.7 |
| Cost Index | 1.0 | 1.3 | 0.9 |
| Waste Generation | High | Medium | Medium |
Route 2 demonstrates optimal balance between yield and purity, though requiring specialized handling of isocyanate intermediates. Route 1 remains preferable for pilot-scale production due to lower reagent costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-methylphenyl)-5-oxopyrrolidin-3-yl)urea: Contains a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.
Biological Activity
1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound integrates various functional groups, including a benzyl moiety, a fluorophenyl group, and a pyrrolidinyl urea structure, which contribute to its diverse biological properties.
Chemical Structure
The IUPAC name of the compound is:
- IUPAC Name : 1-[2-[benzyl(methyl)amino]ethyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
The molecular formula is , with a molecular weight of approximately 384.45 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing physiological responses.
Pharmacological Properties
Research indicates that 1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea exhibits several pharmacological properties:
- Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : The compound has been explored for its ability to inhibit tumor growth in various cancer cell lines.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of the compound on human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). Results indicated that the compound exhibited moderate inhibitory activity, suggesting its potential as an anticancer agent.
-
Mechanistic Studies :
- Research demonstrated that the compound could inhibit specific kinases involved in cell proliferation, providing insights into its anticancer mechanisms.
-
In Vivo Studies :
- Animal models were used to assess the anti-inflammatory effects of the compound. The results showed a significant reduction in inflammatory markers compared to control groups.
Comparative Analysis of Biological Activity
Q & A
Basic: What synthetic strategies are recommended for preparing this urea derivative with high purity?
Methodological Answer:
The compound can be synthesized via urea coupling between a benzyl(methyl)aminoethylamine intermediate and a 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl isocyanate derivative. Key steps include:
- Reagent Selection : Use benzyl isocyanate analogs for urea bond formation, as demonstrated in similar syntheses (e.g., 90% yield achieved via benzyl isocyanate coupling to β-lactam intermediates) .
- Reaction Conditions : Optimize temperature (e.g., 60–80°C) and solvent (e.g., DMF or THF) to enhance coupling efficiency. Monitor progress via TLC (chloroform/ethyl acetate = 4:1, Rf ~0.28) .
- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water to achieve >95% purity. Verify purity via melting point (164–167°C) and FTIR (amide I band at ~1646 cm⁻¹) .
Advanced: How can Design of Experiments (DoE) optimize reaction parameters for scalable synthesis?
Methodological Answer:
DoE is critical for identifying optimal conditions for yield and reproducibility. For example:
- Variables : Test temperature (40–100°C), catalyst loading (0–5 mol%), and stoichiometry (1:1 to 1:2 ratio of amine to isocyanate).
- Response Surface Modeling : Use central composite design to model interactions between variables, as applied in flow-chemistry optimizations for diazomethane synthesis .
- Validation : Confirm predicted optimal conditions (e.g., 75°C, 2.5 mol% catalyst, 1:1.2 ratio) in triplicate. Report confidence intervals for reproducibility .
Basic: What analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- FTIR : Identify urea C=O stretching (~1646 cm⁻¹) and N-H bending (~3358 cm⁻¹) .
- NMR : Confirm substituent integration (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm; pyrrolidinone protons at δ 2.5–3.5 ppm).
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase at 1 mL/min, UV detection at 254 nm. Compare retention times to commercial urea analogs (e.g., 1-benzyl-3-(4-fluorophenyl)urea) .
- Melting Point : A sharp range (e.g., 164–167°C) indicates high crystallinity and purity .
Advanced: How to resolve contradictions in reported biological activity data across structural analogs?
Methodological Answer:
- SAR Analysis : Compare substituent effects. For example, replacing the 5-oxopyrrolidin-3-yl group with a β-lactam (as in ) may alter target affinity.
- Assay Standardization : Ensure consistent in vitro conditions (e.g., enzyme concentration, incubation time). Discrepancies in IC50 values may arise from variations in cell lines or assay protocols.
- Computational Modeling : Perform molecular docking to assess binding mode differences. For example, fluorophenyl groups may enhance hydrophobic interactions with kinase active sites .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer:
- Enzyme Inhibition : Test against kinases (e.g., glucokinase) using fluorescence-based ADP-Glo™ assays. Reference compound 1 (similar urea derivative) showed glucokinase activation .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2). Compare to controls like 1-benzyl-3-(4-fluorophenyl)urea .
- Selectivity Screening : Profile against off-target receptors (e.g., GPCRs) to assess specificity .
Advanced: How to design pharmacokinetic studies for this compound?
Methodological Answer:
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Track parent compound depletion over 60 minutes.
- Plasma Protein Binding : Use equilibrium dialysis (pH 7.4) to measure unbound fraction .
- In Vivo Half-Life : Administer to rodents (IV/oral) and collect plasma samples. Fit data to a two-compartment model using non-linear regression .
Basic: How to assess compound stability under varying storage conditions?
Methodological Answer:
- Forced Degradation : Expose to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC.
- Long-Term Stability : Store at –20°C, 4°C, and 25°C. Analyze monthly for 12 months; report impurity profiles (e.g., hydrolysis of urea bond) .
Advanced: What crystallographic methods confirm the absolute configuration of chiral centers?
Methodological Answer:
- X-Ray Diffraction : Grow single crystals via slow evaporation (ethanol/water). Solve structure using SHELXTL; validate with R-factor (<5%). For example, β-lactam analogs in were confirmed via this method.
- Electronic Circular Dichroism (ECD) : Compare experimental CD spectra to DFT-simulated spectra for chiral pyrrolidinone moieties .
Basic: How to troubleshoot low yields in the final coupling step?
Methodological Answer:
- Side Reactions : Check for competing acylation by replacing isocyanate with chloroformate. Use scavengers (e.g., polymer-bound sulfonic acid) to quench excess reagents.
- Moisture Control : Ensure anhydrous conditions (molecular sieves, inert atmosphere) to prevent urea hydrolysis .
Advanced: What strategies improve oral bioavailability in preclinical models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
